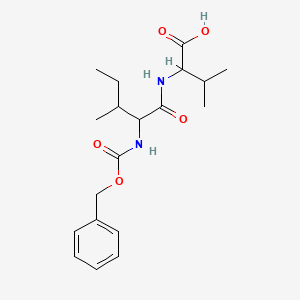
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine
描述
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine is a compound that plays a significant role in biochemical research, particularly in the study of peptide synthesis and enzyme inhibition. The presence of both isoleucine and valine residues, coupled with the benzyloxycarbonyl protective group, contributes to its unique chemical properties and reactivity.
属性
CAS 编号 |
41487-00-7 |
|---|---|
分子式 |
C19H28N2O5 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C19H28N2O5/c1-5-13(4)16(17(22)20-15(12(2)3)18(23)24)21-19(25)26-11-14-9-7-6-8-10-14/h6-10,12-13,15-16H,5,11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t13-,15-,16-/m0/s1 |
InChI 键 |
XISNUVNLGJKNIK-BPUTZDHNSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
其他CAS编号 |
41487-00-7 |
序列 |
XV |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine often involves a multi-step process starting from commercially available amino acids. Typically, the synthesis begins with the protection of the amino group of L-isoleucine with a benzyloxycarbonyl (Z) group. This is followed by the coupling of the protected isoleucine with L-valine using peptide bond formation techniques, such as carbodiimide-mediated coupling.
Industrial Production Methods: On an industrial scale, the synthesis may involve solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity. The use of automated peptide synthesizers allows for precise control over reaction conditions, including temperature, pH, and reagent concentrations, thus enhancing the efficiency and reproducibility of the process.
化学反应分析
Types of Reactions: N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to produce various derivatives, depending on the specific oxidizing agents used.
Reduction: Reduction reactions typically involve the removal of the benzyloxycarbonyl group to expose the free amino group.
Substitution: Substitution reactions can occur at various positions on the molecule, especially involving the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but often include deprotected amino acids or modified peptides.
科学研究应用
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine is utilized in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex peptides and proteins, enabling the study of peptide bond formation and stability.
Biology: It is used in the study of enzyme-substrate interactions, particularly in the context of protease inhibition.
Medicine: Research into peptide-based drugs often uses this compound to design inhibitors for specific enzymes, which can lead to the development of new therapeutic agents.
Industry: It is employed in the large-scale production of peptides for research and therapeutic use, benefiting from its stability and ease of synthesis.
作用机制
The effects of N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine are primarily due to its role as a peptide mimetic. It can inhibit enzymes by mimicking the natural substrates of these enzymes, thus blocking their activity. The benzyloxycarbonyl group acts as a protecting group during synthesis and can be removed to activate the compound at specific stages.
Molecular Targets and Pathways: The compound typically targets proteases, enzymes that break down proteins and peptides. By inhibiting these enzymes, it can modulate various biological pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine can be compared with other benzyloxycarbonyl-protected dipeptides:
N-(N-((Benzyloxy)carbonyl)-L-alanyl)-L-valine: Similar in structure but with alanine instead of isoleucine, affecting its reactivity and stability.
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-alanine: Incorporating alanine in place of valine, this compound demonstrates different inhibitory effects on proteases.
N-(N-((Benzyloxy)carbonyl)-L-leucyl)-L-valine: This compound uses leucine, another branched-chain amino acid, to provide different binding affinities and reactivity.
This unique blend of characteristics makes this compound a valuable tool in both research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


